

Application Note & Scalable Manufacturing Protocol: 2-(Chloromethyl)-5-methoxy-4-pyridinol

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Compound of Interest

Compound Name:	2-(Chloromethyl)-5-methoxy-4-pyridinol
CAS No.:	943752-03-2
Cat. No.:	B2886296

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Abstract & Introduction

2-(Chloromethyl)-5-methoxy-4-pyridinol is a critical registered starting material (RSM) in the synthesis of several leading proton pump inhibitors (PPIs). Its purity and consistent supply are paramount to the successful manufacturing of these widely prescribed pharmaceuticals. This document provides a detailed, scalable, and robust manufacturing process for **2-(Chloromethyl)-5-methoxy-4-pyridinol**, designed for implementation in pilot and commercial-scale chemical production environments. The described synthetic pathway is selected for its efficiency, scalability, and control over critical quality attributes (CQAs). We will delve into the process chemistry, provide step-by-step protocols, and outline in-process controls (IPCs) to ensure a self-validating and reliable manufacturing system.

Strategic Overview of the Synthetic Pathway

The selected manufacturing process commences from the readily available starting material, 2-Hydroxymethyl-5-methoxy-4-pyrone, and proceeds through a two-step sequence involving a pyridone-to-pyridinol rearrangement followed by a selective chlorination. This route is advantageous due to its convergent nature and the avoidance of harsh nitrating conditions often seen in alternative syntheses.

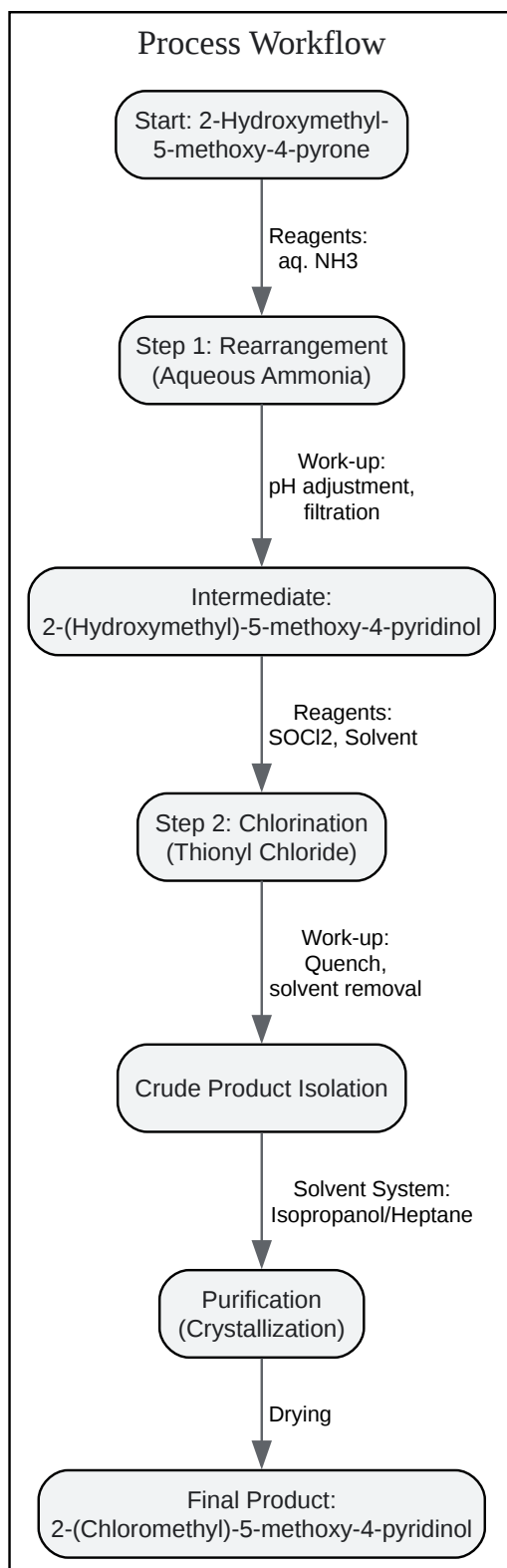
The overall transformation is as follows:

- Step 1: Rearrangement/Hydrolysis: Conversion of 2-Hydroxymethyl-5-methoxy-4-pyrone to 2-(Hydroxymethyl)-5-methoxy-4-pyridinol.
- Step 2: Chlorination: Selective chlorination of the primary alcohol to yield the target molecule, **2-(Chloromethyl)-5-methoxy-4-pyridinol**.

This pathway is designed to maximize yield and purity while minimizing complex purification steps and the use of hazardous reagents where possible.

Process Flow Diagram

Below is a high-level overview of the manufacturing workflow.



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Caption: High-level workflow for the synthesis of **2-(Chloromethyl)-5-methoxy-4-pyridinol**.

Detailed Process Chemistry & Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-5-methoxy-4-pyridinol

Reaction Scheme:

(Self-generated image of the chemical reaction)

Mechanistic Insights & Rationale: This step involves a ring-opening and re-cyclization of the 4-pyrone starting material in the presence of ammonia. The pyrone ring is opened by nucleophilic attack of ammonia, followed by an intramolecular condensation and dehydration to form the more stable 4-pyridinol ring system. Aqueous ammonia is selected as it serves as both the nitrogen source and a basic medium to facilitate the rearrangement. The reaction temperature is carefully controlled to prevent side-product formation.

Detailed Step-by-Step Protocol:

- **Reactor Setup:** Charge a suitable glass-lined reactor with purified water and 2-Hydroxymethyl-5-methoxy-4-pyrone (1.0 eq). Begin agitation.
- **Reagent Charging:** Cool the slurry to 10-15 °C. Slowly add aqueous ammonia (28-30%, ~5.0 eq) via a subsurface addition line over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
- **Reaction:** Once the addition is complete, heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.
- **In-Process Control (IPC):** Monitor the reaction progress by HPLC. The disappearance of the starting material (2-Hydroxymethyl-5-methoxy-4-pyrone) should be >99.5%.
- **Work-up and Isolation:**
 - Cool the reaction mixture to 20-25 °C.
 - Adjust the pH to 6.5-7.0 with concentrated hydrochloric acid.
 - Cool the resulting slurry to 0-5 °C and stir for 2 hours to promote crystallization.

- Isolate the solid product by centrifugation or filtration.
- Wash the filter cake with cold deionized water until the filtrate is neutral.
- Dry the solid under vacuum at 50-60 °C to a constant weight.

Safety Considerations (HAZOP):

- Aqueous ammonia is corrosive and has a pungent odor. The addition should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).
- The initial addition of ammonia can be exothermic. Maintain strict temperature control.

Step 2: Chlorination to 2-(Chloromethyl)-5-methoxy-4-pyridinol

Reaction Scheme:

(Self-generated image of the chemical reaction)

Mechanistic Insights & Rationale: This step is a nucleophilic substitution reaction where the hydroxyl group of the intermediate is converted into a good leaving group by thionyl chloride (SOCl₂), which is then displaced by the chloride ion. Thionyl chloride is a highly effective chlorinating agent for primary alcohols and is chosen for its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies work-up.^[1] The reaction is performed in an inert aprotic solvent like dichloromethane (DCM) to prevent unwanted side reactions.

Detailed Step-by-Step Protocol:

- **Reactor Setup:** Charge the reactor with 2-(Hydroxymethyl)-5-methoxy-4-pyridinol (1.0 eq) and dichloromethane (DCM, ~10 vol).
- **Reagent Charging:** Cool the suspension to 0-5 °C. Add thionyl chloride (1.1-1.2 eq) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

- In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is <1.0%.
- Work-up and Isolation:
 - Cool the reaction mixture to 0-5 °C.
 - Slowly and carefully quench the reaction by adding a saturated sodium bicarbonate solution, keeping the temperature below 15 °C. Be aware of gas evolution (CO₂).
 - Separate the organic layer.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

Safety Considerations (HAZOP):

- Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a dedicated, dry, and well-ventilated area.
- The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive. The reactor must be equipped with an efficient gas scrubber system.
- The quenching step is highly exothermic and produces a large volume of gas. Perform the quench slowly and with adequate cooling.

Purification: Crystallization

Rationale: Crystallization is the chosen method for purification to achieve the high purity required for a pharmaceutical intermediate. A mixed solvent system of isopropanol (IPA) and heptane provides good solubility for the product at elevated temperatures and low solubility at room temperature, ensuring high recovery of pure material.

Protocol:

- Dissolve the crude **2-(Chloromethyl)-5-methoxy-4-pyridinol** in a minimal amount of hot isopropanol (approx. 3-4 volumes at 60-70 °C).

- Hot filter the solution to remove any particulate matter.
- Slowly add heptane (approx. 6-8 volumes) as an anti-solvent while maintaining the temperature.
- Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C and hold for 2-4 hours to maximize crystal formation.
- Isolate the purified solid by filtration.
- Wash the cake with a cold IPA/heptane mixture.
- Dry the final product under vacuum at 40-50 °C until constant weight is achieved.

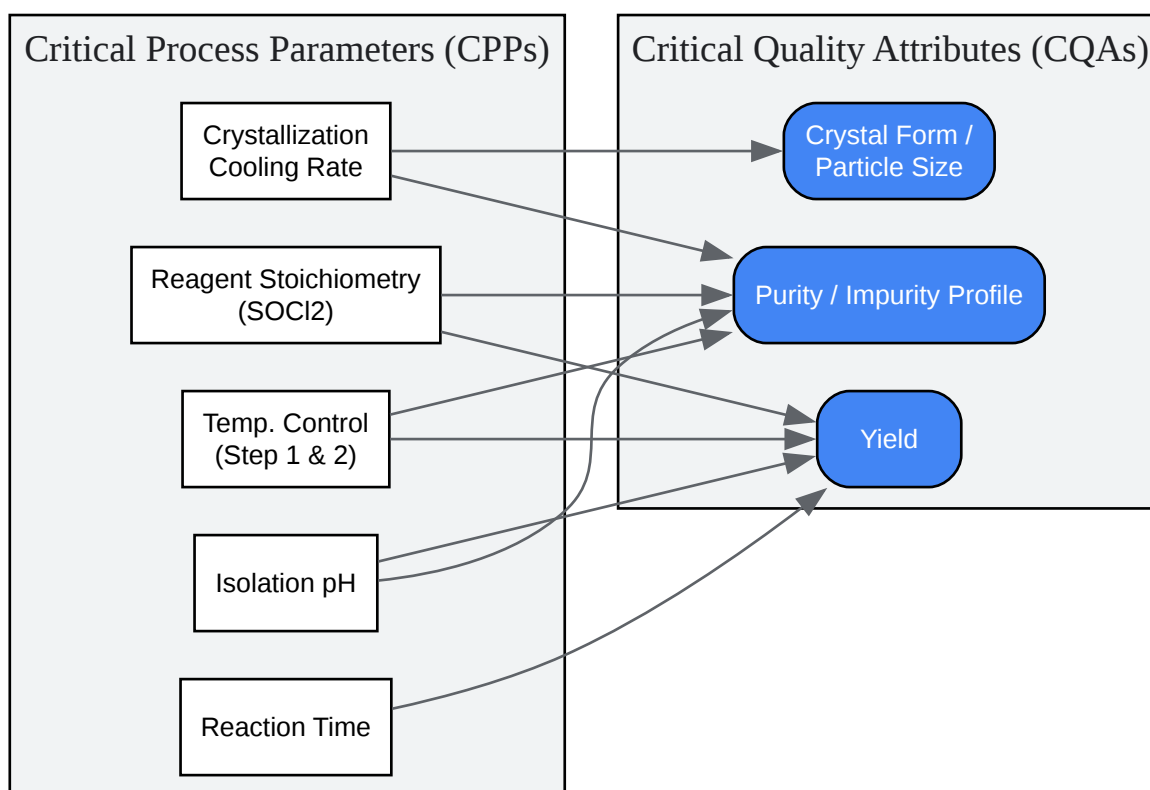
Critical Parameter Control & Data

Effective control of Critical Process Parameters (CPPs) is essential to ensure the consistent quality of the final product.

Table 1: Critical Process Parameters and their Impact on Quality

Step	Critical Process Parameter (CPP)	Impact on Critical Quality Attribute (CQA)	Control Strategy
Step 1	Temperature of Ammonia Addition	High temp can lead to impurity formation.	Maintain < 25 °C with a cooling jacket.
Step 1	Reaction Time/Temperature	Incomplete reaction affects yield.	Monitor by HPLC; maintain 80-85 °C.
Step 1	Final pH of Isolation	Affects yield and purity.	Precise pH meter control to 6.5-7.0.
Step 2	Temperature of SOCl ₂ Addition	Exotherm can cause degradation/impurities .	Maintain < 10 °C with slow, controlled addition.
Step 2	Equivalents of SOCl ₂	Excess can lead to side reactions; insufficient leads to incomplete conversion.	Use 1.1-1.2 equivalents, precisely measured.
Step 2	Quench Temperature	Uncontrolled quench is a major safety hazard and can degrade the product.	Slow addition of base with efficient cooling.
Purif.	Cooling Rate during Crystallization	Affects crystal size and purity.	Programmed, slow cooling profile.

Logical Relationship Diagram



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Caption: Relationship between Critical Process Parameters (CPPs) and Final Product Quality Attributes (CQAs).

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